![molecular formula C20H33N5O3 B5657324 3-{(3R*,4S*)-1-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5657324.png)
3-{(3R*,4S*)-1-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid
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Overview
Description
This compound belongs to a class of complex organic molecules with potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
- Synthesis of similar compounds involves reactions like the one described by Insuasty et al. (1998) where 1-aryl-3-(dimethylamino)-1-propanones react with 4,5-diamino-1H-pyrimidin-6-ones in acidic medium to form complex products. The reaction's details and conditions can influence the product's structure significantly (Insuasty et al., 1998).
Molecular Structure Analysis
- The detailed molecular structure can be elucidated using various spectroscopic techniques. For instance, Kotteswaran et al. (2016) employed 1H Nuclear Magnetic Resonance, 13C Nuclear Magnetic Resonance, and Fourier Transform Infrared studies to reveal the structure of a synthesized compound (Kotteswaran et al., 2016).
Chemical Reactions and Properties
- The reactivity and chemical behavior of such compounds are often complex. Gabler and Schubert-Zsilavecz (2011) found that tertiary alkylamines, usually serving as assisting bases, can unexpectedly participate in nucleophilic aromatic substitution reactions (Gabler & Schubert-Zsilavecz, 2011).
Physical Properties Analysis
- Physical properties like solubility, melting point, and crystalline structure are crucial. Rautio et al. (2000) synthesized various compounds and analyzed their solubility and permeation for potential topical drug delivery, which can be relevant for understanding the physical properties of similar compounds (Rautio et al., 2000).
Chemical Properties Analysis
- The chemical properties, such as acidity, basicity, reactivity with other chemicals, and stability under different conditions, are vital. The study by Qiu-yan (2013) on asymmetric synthesis and crystal structure analysis provides insights into the stereochemistry and stability of similar compounds (Qiu-yan, 2013).
properties
IUPAC Name |
3-[(3R,4S)-1-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]-4-morpholin-4-ylpiperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O3/c1-14-15(2)21-20(23(3)4)22-19(14)25-8-7-17(24-9-11-28-12-10-24)16(13-25)5-6-18(26)27/h16-17H,5-13H2,1-4H3,(H,26,27)/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHXXKQHDBTBBC-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCC(C(C2)CCC(=O)O)N3CCOCC3)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N2CC[C@@H]([C@@H](C2)CCC(=O)O)N3CCOCC3)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(3R*,4S*)-1-[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid |
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